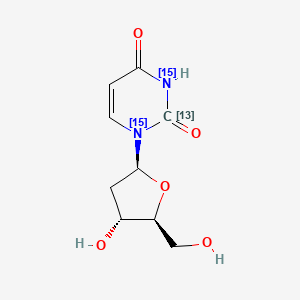
2'-Deoxy L-Uridine-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-L-uridine-13C,15N2 is a labeled uridine derivative, which means it contains isotopic labels of carbon-13 and nitrogen-15. This compound is primarily used in scientific research for tracking and studying various biological processes. It has applications in the fields of chemistry, biology, medicine, and industry, particularly in the study of metabolic pathways and the development of therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-L-uridine-13C,15N2 typically involves the incorporation of isotopic labels into the uridine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the chemical synthesis process. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of 2’-Deoxy-L-uridine-13C,15N2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound. This ensures that the final product meets the stringent requirements for research and industrial applications.
化学反应分析
Types of Reactions
2’-Deoxy-L-uridine-13C,15N2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce uracil derivatives, while reduction reactions may yield dihydro-uridine derivatives. Substitution reactions can lead to a variety of substituted uridine compounds.
科学研究应用
2’-Deoxy-L-uridine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Acts as a therapeutic agent for treating allergies, cancer, infections, and autoimmune diseases.
Industry: Utilized in the development of diagnostic tools and imaging agents
作用机制
The mechanism of action of 2’-Deoxy-L-uridine-13C,15N2 involves its incorporation into nucleic acids, where it can be used to track and study various biological processes. The isotopic labels allow researchers to monitor the compound’s distribution and metabolism within biological systems. This provides valuable insights into the molecular targets and pathways involved in various diseases and therapeutic interventions .
相似化合物的比较
Similar Compounds
2’-Deoxyuridine: A non-labeled analogue of 2’-Deoxy-L-uridine-13C,15N2.
5-Fluoro-2’-deoxyuridine: A fluorinated analogue used in cancer treatment.
2’-Deoxy-5-methyluridine: A methylated analogue with different biological properties
Uniqueness
2’-Deoxy-L-uridine-13C,15N2 is unique due to its isotopic labels, which make it particularly useful for tracking and studying metabolic pathways. This compound’s ability to provide detailed insights into biological processes sets it apart from other similar compounds .
属性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
231.18 g/mol |
IUPAC 名称 |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m1/s1/i9+1,10+1,11+1 |
InChI 键 |
MXHRCPNRJAMMIM-RKIUKAQDSA-N |
手性 SMILES |
C1[C@H]([C@@H](O[C@@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


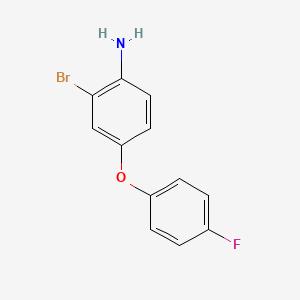


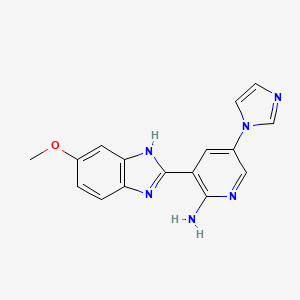
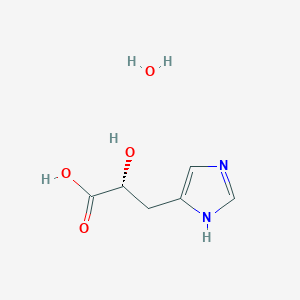
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
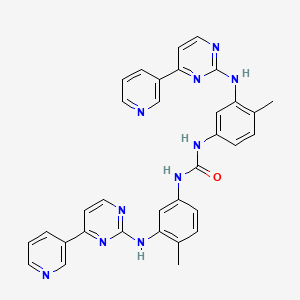
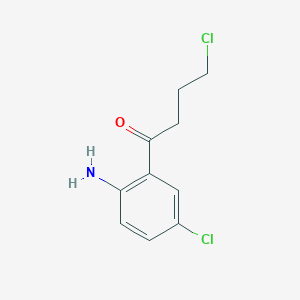
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
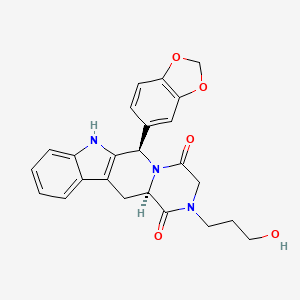
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
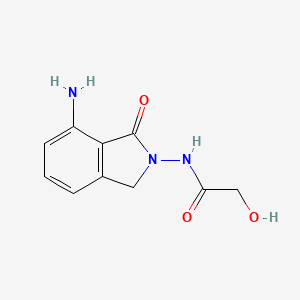
![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
